

## Application Notes and Protocols for SH003 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | SN003    |           |
| Cat. No.:            | B1663702 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

SH003 is a novel herbal mixture composed of extracts from Astragalus membranaceus, Angelica gigas, and Trichosanthes kirilowii.[1] Preclinical studies have demonstrated its potential as an anti-cancer agent and for the alleviation of chemotherapy-induced side effects. [1][2] These application notes provide detailed protocols for the use of SH003 in various animal models based on published research, focusing on cancer therapy and the management of chemotherapy-induced neuropathic pain.

## **Mechanism of Action**

SH003 exerts its anti-cancer effects through the modulation of key signaling pathways involved in cell proliferation, survival, and inflammation. A primary mechanism involves the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[2] In triplenegative breast cancer (TNBC) models, SH003 has been shown to inhibit STAT3 activity, leading to the suppression of tumor growth and metastasis.[2] Furthermore, in combination with chemotherapeutic agents like docetaxel, SH003 has been observed to synergistically inhibit the Epidermal Growth Factor Receptor (EGFR) signaling pathway in non-small cell lung cancer and TNBC.[3][4][5][6] This dual inhibition of crucial oncogenic pathways enhances the apoptotic effects of chemotherapy.



In the context of chemotherapy-induced neuropathic pain, SH003 has been shown to reduce neuroinflammation. It achieves this by inhibiting the activation of NF- $\kappa$ B and STAT3 and reducing the levels of pro-inflammatory cytokines such as TNF- $\alpha$  and IL-6 in the spinal cord and sciatic nerves.[1][4][7]

## **Data Presentation**

Table 1: SH003 Dosage and Administration in Cancer

**Xenograft Models** 

| Cancer<br>Type                          | Animal<br>Model              | Cell<br>Line   | SH003<br>Dose<br>(mg/kg) | Adminis<br>tration<br>Route | Treatme<br>nt<br>Schedul<br>e | Combin<br>ation<br>Agent                  | Referen<br>ce |
|-----------------------------------------|------------------------------|----------------|--------------------------|-----------------------------|-------------------------------|-------------------------------------------|---------------|
| Triple-<br>Negative<br>Breast<br>Cancer | Nude<br>Mice<br>(Nu/Nu)      | MDA-<br>MB-231 | 500                      | Oral                        | Daily                         | N/A                                       | [2]           |
| Triple-<br>Negative<br>Breast<br>Cancer | BALB/c<br>Nude<br>Mice       | BT-20          | 557.57                   | Oral                        | 3 times a<br>week             | Docetaxe I (15.28 mg/kg, IV, once a week) | [5]           |
| Non-<br>Small<br>Cell Lung<br>Cancer    | Xenograf<br>t Mouse<br>Model | H460           | Not<br>Specified         | Not<br>Specified            | Not<br>Specified              | Docetaxe<br>I                             | [3]           |

# Table 2: SH003 Efficacy in a Triple-Negative Breast Cancer Xenograft Model (MDA-MB-231)



| Treatment Group   | Mean Tumor<br>Volume (mm³) at<br>Day 21 | % Tumor Growth Inhibition | Reference |  |
|-------------------|-----------------------------------------|---------------------------|-----------|--|
| Vehicle Control   | ~1200                                   | N/A                       | [2]       |  |
| SH003 (500 mg/kg) | ~400                                    | ~67%                      | [2]       |  |

Table 3: SH003 Dosage and Efficacy in Chemotherapy-

**Induced Neuropathic Pain Models** 

| Neuropat<br>hy<br>Inducing<br>Agent          | Animal<br>Model | SH003<br>Dose<br>(mg/kg) | Administr<br>ation<br>Route | Efficacy<br>Measure                           | Result                              | Referenc<br>e |
|----------------------------------------------|-----------------|--------------------------|-----------------------------|-----------------------------------------------|-------------------------------------|---------------|
| Docetaxel<br>(15.277<br>mg/kg, IV)           | C57BL/6<br>Mice | 557.569                  | Oral                        | Mechanical<br>Allodynia<br>(von Frey<br>test) | Restored<br>withdrawal<br>threshold | [4][7]        |
| Paclitaxel<br>(cumulative<br>8 mg/kg,<br>IP) | Mice            | 100                      | Oral                        | Cold<br>Allodynia                             | Significantl<br>y<br>suppresse<br>d | [3]           |
| Paclitaxel<br>(cumulative<br>8 mg/kg,<br>IP) | Mice            | 500                      | Oral                        | Mechanical<br>& Cold<br>Allodynia             | Significantl<br>y<br>suppresse<br>d | [3]           |

## **Experimental Protocols**

# Protocol 1: Evaluation of SH003 in a Triple-Negative Breast Cancer Xenograft Model

Objective: To assess the anti-tumor efficacy of SH003 in a mouse xenograft model of triplenegative breast cancer.



### Materials:

- MDA-MB-231 human breast cancer cells
- Six-week-old female nude (Nu/Nu) mice
- SH003 (prepared as a solution for oral gavage)
- Phosphate-buffered saline (PBS)
- Matrigel (optional)
- Calipers for tumor measurement
- Animal housing and care facilities compliant with institutional guidelines

### Procedure:

- Cell Culture: Culture MDA-MB-231 cells in appropriate media until they reach the desired confluency for injection.
- Tumor Cell Implantation:
  - $\circ~$  Harvest and resuspend MDA-MB-231 cells in sterile PBS at a concentration of 1 x 10  $^7$  cells/100  $\mu L.$
  - Subcutaneously inject 100 μL of the cell suspension into the right flank of each mouse.
- Tumor Growth Monitoring:
  - Allow tumors to grow until they reach a palpable volume of approximately 50-100 mm<sup>3</sup>.
  - Measure tumor dimensions (length and width) with calipers three times a week.
  - Calculate tumor volume using the formula: Volume = (Length x Width²)/2.
- Treatment Administration:
  - Randomly assign mice to treatment and control groups (n=5-10 per group).



- Treatment Group: Administer SH003 orally at a dose of 500 mg/kg daily.
- Control Group: Administer an equivalent volume of the vehicle (e.g., PBS or distilled water) orally daily.
- Endpoint Analysis:
  - Continue treatment and tumor monitoring for a predefined period (e.g., 21-28 days).
  - Monitor the body weight of the mice three times a week as an indicator of toxicity.
  - At the end of the study, euthanize the mice according to institutional guidelines.
  - Excise the tumors and measure their final weight and volume.
  - (Optional) Process tumor tissue for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers, Western blot for signaling pathway analysis).

# Protocol 2: Evaluation of SH003 for the Alleviation of Docetaxel-Induced Neuropathic Pain

Objective: To determine the efficacy of SH003 in reducing mechanical allodynia in a mouse model of chemotherapy-induced neuropathic pain.

#### Materials:

- C57BL/6 mice
- Docetaxel
- SH003 (prepared for oral administration)
- Von Frey filaments for assessing mechanical sensitivity
- · Testing apparatus with a wire mesh floor

#### Procedure:

Induction of Neuropathic Pain:



- Administer a single intravenous injection of docetaxel at a dose of 15.277 mg/kg into the tail vein of the mice.[4][7]
- · Acclimation and Baseline Testing:
  - Acclimate the mice to the testing environment for at least 30 minutes before each behavioral test.
  - Establish a baseline for mechanical sensitivity using the von Frey test before docetaxel administration.
- Treatment Administration:
  - Following the development of mechanical allodynia (typically a few days after docetaxel injection), begin SH003 treatment.
  - Administer SH003 orally at a dose of 557.569 mg/kg.[4][7] The control group should receive the vehicle.
- · Behavioral Testing:
  - Perform the von Frey test to assess mechanical allodynia. The test should be conducted at least 60 minutes after SH003 administration.[4][7]
  - Briefly, apply von Frey filaments of increasing force to the plantar surface of the hind paw and record the paw withdrawal threshold.
  - Repeat the behavioral testing at regular intervals (e.g., twice a week) to monitor the effect of SH003 over time.
- Endpoint Analysis:
  - At the conclusion of the study, euthanize the mice.
  - (Optional) Collect plasma, lumbar spinal cord (L4-L6), and sciatic nerves for analysis of neuroinflammation markers (e.g., TNF-α, IL-6, p-NF-κB, p-STAT3) by ELISA or Western blot.[1][7]



## **Visualizations**



Click to download full resolution via product page

Caption: SH003 Signaling Pathway in Cancer and Neuroinflammation.





Click to download full resolution via product page

Caption: Workflow for SH003 Efficacy in a Cancer Xenograft Model.



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. researchgate.net [researchgate.net]
- 2. Herbal Extract SH003 Suppresses Tumor Growth and Metastasis of MDA-MB-231 Breast Cancer Cells by Inhibiting STAT3-IL-6 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analgesic Effect of SH003 and Trichosanthes kirilowii Maximowicz in Paclitaxel-Induced Neuropathic Pain in Mice [mdpi.com]
- 4. Herbal Prescription SH003 Alleviates Docetaxel-Induced Neuropathic Pain in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SH003 and Docetaxel Show Synergistic Anticancer Effects by Inhibiting EGFR Activation in Triple-Negative Breast Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 6. SH003 and Docetaxel Show Synergistic Anticancer Effects by Inhibiting EGFR Activation in Triple-Negative Breast Cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Herbal Prescription SH003 Alleviates Docetaxel-Induced Neuropathic Pain in C57BL/6 Mice PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for SH003 in Animal Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663702#how-to-use-sn003-in-animal-models]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com